molecular formula C13H7N3O4 B14348899 1,7-Dinitroacridine CAS No. 91000-41-8

1,7-Dinitroacridine

Katalognummer: B14348899
CAS-Nummer: 91000-41-8
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: YQJLZDQFRBIOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by the presence of two nitro groups at the 1 and 7 positions on the acridine ring. Acridine derivatives have been actively researched for their potential therapeutic applications, including anti-cancer, anti-malarial, and anti-bacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dinitroacridine typically involves the nitration of acridine. One common method is the reaction of acridine with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dinitroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,7-Dinitroacridine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other acridine derivatives .

Eigenschaften

CAS-Nummer

91000-41-8

Molekularformel

C13H7N3O4

Molekulargewicht

269.21 g/mol

IUPAC-Name

1,7-dinitroacridine

InChI

InChI=1S/C13H7N3O4/c17-15(18)9-4-5-11-8(6-9)7-10-12(14-11)2-1-3-13(10)16(19)20/h1-7H

InChI-Schlüssel

YQJLZDQFRBIOCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C3C=C(C=CC3=N2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.